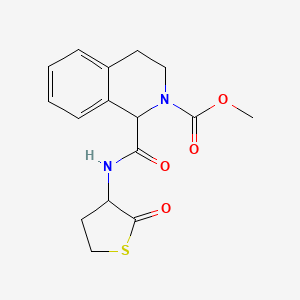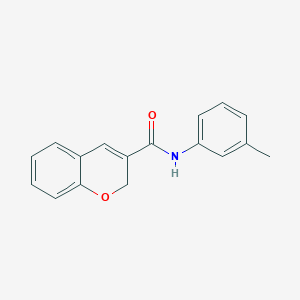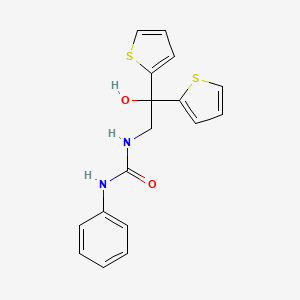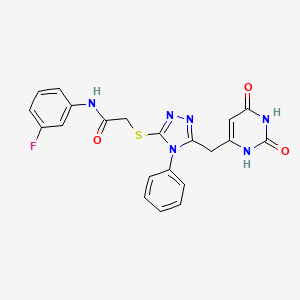
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide: is a complex organic compound featuring an indole moiety fused to a pyrimidine ring, and an acetamide group linked to a methoxyphenol moiety3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE - DrugBank Online
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core, followed by the introduction of the pyrimidine ring, and finally the attachment of the acetamide and methoxyphenol groups. Common synthetic routes may include:
Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis or by cyclization of tryptamine derivatives.
Pyrimidine Formation: The pyrimidine ring can be constructed using reactions such as the Biginelli reaction or by cyclization of amidine and β-keto ester derivatives.
Acetamide and Methoxyphenol Attachment: The final steps involve the coupling of the indole-pyrimidine core with the acetamide and methoxyphenol groups, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, automated synthesis platforms, and the use of catalysts to improve yields and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed on the indole or methoxyphenol moieties to introduce functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the acetamide group.
Substitution: Substitution reactions can be employed to replace hydrogen atoms on the indole or pyrimidine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated indoles, quinones, and carboxylic acids.
Reduction Products: Reduced pyrimidines and amides.
Substitution Products: Halogenated indoles, alkylated pyrimidines, and substituted acetamides.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It may be used in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The indole and pyrimidine rings can interact with various enzymes and receptors in biological systems.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparación Con Compuestos Similares
Indole Derivatives: Other indole derivatives with similar structures and biological activities.
Pyrimidine Derivatives: Compounds containing pyrimidine rings with various substituents.
Acetamide Derivatives: Acetamide compounds with different aromatic groups.
Uniqueness: This compound is unique due to its specific combination of indole, pyrimidine, and acetamide groups, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-7-8-18(19(11-15)28-2)29-13-22(27)25-20-12-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-12,14H,13H2,1-2H3,(H,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVLOUDBGBCWFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-(2-([1,4'-bipiperidin]-1'-yl)-2-oxoethyl)phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B2415130.png)
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)


![ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)





![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2415146.png)
![2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2415147.png)

![[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B2415152.png)
